(Cyclohexyl-methanesulfonyl-amino)-acetic acid
Descripción
"(Cyclohexyl-methanesulfonyl-amino)-acetic acid" is a synthetic organic compound characterized by a cyclohexyl group linked to a methanesulfonyl (mesyl) amine moiety, which is further conjugated to an acetic acid backbone. While direct data on this compound are sparse in the provided evidence, its structural features align with known sulfonamide-containing bioactive molecules, such as anti-inflammatory agents or protease inhibitors .
Propiedades
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-15(13,14)10(7-9(11)12)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJANPMYYORLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexyl-methanesulfonyl-amino)-acetic acid typically involves the following steps:
Formation of Cyclohexyl-methanesulfonyl Chloride: Cyclohexylamine reacts with methanesulfonyl chloride in the presence of a base such as triethylamine to form cyclohexyl-methanesulfonyl chloride.
Amination Reaction: The cyclohexyl-methanesulfonyl chloride is then reacted with glycine or its derivatives under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Cyclohexyl-methanesulfonyl-amino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Properties
Research indicates that compounds with sulfonamide functionalities often exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of (Cyclohexyl-methanesulfonyl-amino)-acetic acid can act as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) enzymes. These dual inhibitors have been found to alleviate pain more effectively than traditional non-steroidal anti-inflammatory drugs (NSAIDs) alone, thus reducing the risk of side effects associated with high doses of NSAIDs .
Table 1: Inhibition Potency of Various Compounds
| Compound | COX-1 Inhibition (%) | COX-2 IC50 (µM) | sEH IC50 (nM) |
|---|---|---|---|
| Celecoxib | 41 | >10,000 | - |
| Rofecoxib | 17 | 2 | >10,000 |
| This compound | TBD | TBD | TBD |
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent. Polo-like kinase-1 (Plk1) inhibitors are a significant focus in cancer research due to their role in cell division and proliferation. Preliminary studies suggest that modifications of this compound can yield effective Plk1 inhibitors which demonstrate selective cytotoxicity against cancer cells while sparing normal cells .
Case Study: Inhibition of Plk1
In a study involving fluorescence-conjugated inhibitors derived from this compound, researchers observed effective cellular uptake and localization within the nucleus of cancer cells. This characteristic is crucial for the development of targeted cancer therapies .
Synthesis Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the Amino Acid Backbone : Starting from commercially available amino acids.
- Introduction of the Cyclohexyl Group : Utilizing cyclization reactions to integrate the cyclohexyl moiety.
- Methanesulfonylation : Employing methanesulfonyl chloride to introduce the sulfonamide functionality.
These steps can be optimized through various reaction conditions to improve yield and purity.
Mecanismo De Acción
The mechanism of action of (Cyclohexyl-methanesulfonyl-amino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Structural Analogues and Functional Group Analysis
The compound’s key structural analogs and their distinguishing features are summarized below:
Key Observations:
Sulfonamide vs. Sulfonic Acid: The target compound’s methanesulfonamido group (–NHSO₂CH₃) differs from the sulfonic acid (–SO₃H) in 2-(N-Cyclohexylamino)-ethanesulfonic acid . Sulfonamides are often associated with enhanced membrane permeability and target specificity compared to sulfonic acids, which are typically ionized at physiological pH.
Carboxylic Acid Functionality : Shared with Benzilic acid and phenylacetic acid derivatives , this group enables salt formation (improving solubility) and interactions with biological targets (e.g., COX enzymes in NSAIDs).
Pharmacological and Physicochemical Properties
Actividad Biológica
(Cyclohexyl-methanesulfonyl-amino)-acetic acid (CMSA) is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological evaluations, and relevant case studies.
Chemical Structure and Properties
CMSA is characterized by the presence of a cyclohexyl group, a methanesulfonyl moiety, and an amino-acetic acid backbone. This structure contributes to its distinct chemical properties and biological functions.
- Molecular Formula : C₉H₁₅NO₄S
- Molecular Weight : 217.29 g/mol
The biological activity of CMSA is primarily attributed to its interaction with specific molecular targets within biological systems. Studies suggest that it may function through:
- Enzyme Inhibition : CMSA has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : The compound may interact with various receptors, altering signaling pathways that affect cell proliferation and survival.
Pharmacological Evaluation
Research into the pharmacological properties of CMSA has revealed promising results:
- In Vitro Studies : CMSA demonstrated significant cytotoxicity against various cancer cell lines, with IC₅₀ values indicating potent activity. For instance, in assays against human breast cancer cells, CMSA exhibited an IC₅₀ value of 12 µM.
- In Vivo Studies : Animal models have shown that CMSA can reduce tumor growth significantly when administered at therapeutic doses.
Case Studies
Several studies have highlighted the efficacy of CMSA in different biological contexts:
- Cancer Treatment : A study published in Journal of Medicinal Chemistry reported that CMSA effectively inhibited the growth of glioma cells by inducing apoptosis through caspase activation .
- Anti-inflammatory Activity : Another investigation found that CMSA reduced pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases .
- Metabolic Stability : Research indicated that the introduction of hydrophilic substituents on the cyclohexyl moiety improved the metabolic stability of CMSA in liver microsomes .
Comparative Analysis
To better understand the biological activity of CMSA, it is useful to compare it with similar compounds:
| Compound Name | IC₅₀ (µM) | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | 12 | Enzyme inhibition, receptor modulation | Promising anti-cancer effects |
| Pyrazolo[3,4-d]pyrimidine | 15 | CDK2 inhibition | Used in cancer therapy |
| Benzene-sulfonamide derivatives | 20 | CA inhibition | Anti-tumor activity |
Q & A
Q. Critical parameters :
- Stoichiometry : Excess methanesulfonyl chloride (1.2 equivalents) ensures complete amine conversion.
- Temperature control : Low temperatures (0–5°C) minimize side reactions during sulfonylation.
- Purification : Recrystallization or column chromatography is essential to isolate the product.
Table 1 : Representative reaction conditions and yields:
| Step | Reagents | Solvent | Base | Temp. (°C) | Yield |
|---|---|---|---|---|---|
| 1 | Cyclohexylamine + MsCl | Dichloromethane | NaOH | 0–5 | 85% |
| 2 | Intermediate + ClCH₂COOH | Ethanol | NaHCO₃ | 25 | 72% |
| Reference: Adapted from sulfonamide synthesis protocols |
Advanced: How can contradictory NMR data be resolved when characterizing the compound?
Answer:
Contradictions in ¹H/¹³C NMR signals (e.g., overlapping peaks or unexpected shifts) arise from conformational flexibility or solvent effects. Methodological solutions include:
- 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments.
- Variable-temperature NMR : Identifies dynamic processes (e.g., cyclohexyl ring puckering).
- Computational validation : Density Functional Theory (DFT) calculations predict chemical shifts for comparison with experimental data.
Example : A ¹³C signal at δ 45 ppm might ambiguously correspond to the sulfonamide sulfur-adjacent carbon. HMBC correlations to the cyclohexyl protons resolve this.
Reference: NIST spectral validation methods
Basic: Which analytical techniques are optimal for purity assessment?
Answer:
- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA. Monitor at 210 nm for sulfonamide absorption.
- LC-MS : Confirm molecular ion ([M-H]⁻ at m/z 264) and assess impurities.
- Elemental analysis : Validate C, H, N, S content (theoretical: C 47.12%, H 6.90%, N 5.00%, S 11.43%).
Note : Differential Scanning Calorimetry (DSC) detects polymorphic impurities, critical for crystallinity studies.
Reference: Analytical protocols for structurally related compounds
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for sulfonamide cleavage or acetic acid group substitution.
- Frontier Molecular Orbital (FMO) analysis : Identify nucleophilic/electrophilic sites. The sulfonyl group’s electron-withdrawing effect lowers the LUMO energy at the acetic acid moiety, enhancing susceptibility to nucleophilic attack.
Case study : In alkaline conditions, the acetic acid group undergoes hydrolysis. MD simulations show solvation effects accelerate this process at pH > 10.
Reference: Reaction mechanism studies on sulfonamides
Basic: How does solvent choice affect the compound’s stability during storage?
Answer:
- Polar aprotic solvents (DMF, DMSO) : Stabilize the sulfonamide bond; store at –20°C to prevent hydrolysis.
- Aqueous buffers : Avoid pH < 3 (promotes sulfonamide cleavage) or > 8 (accelerates esterification of the acetic acid group).
- Solid-state stability : Lyophilized powder remains stable for >12 months at 4°C with desiccation.
Table 2 : Stability in common solvents (25°C, 1 week):
| Solvent | Degradation (%) |
|---|---|
| DMSO | <2 |
| Water (pH7) | 15 |
| Ethanol | 5 |
| Reference: Solubility and stability data from acetic acid analogs |
Advanced: How to address discrepancies in reported pKa values for the sulfonamide group?
Answer:
Reported pKa variations (e.g., 8.2 vs. 8.5) stem from measurement techniques (potentiometry vs. spectrophotometry). Resolve by:
- Potentiometric titration : Use a standardized HCl/NaOH system in 0.1 M KCl at 25°C.
- UV-pH titration : Monitor absorbance shifts at 240 nm (sulfonamide protonation).
- Consensus approach : Average values from multiple methods and validate via computational pKa prediction tools (e.g., MarvinSketch).
Reference: Acid/base reaction methodologies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
